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molecular formula C2H5NO3 B8778974 Methyl hydroxycarbamate CAS No. 584-07-6

Methyl hydroxycarbamate

Cat. No. B8778974
M. Wt: 91.07 g/mol
InChI Key: MTIIEXDARCCRDH-UHFFFAOYSA-N
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Patent
US05576323

Procedure details

A suspension of methyl N-hydroxycarbamate (17.81 g) in methylene chloride (350 ml) was cooled to about -13° C. (ice/acetone bath), and sequentially treated with 1,3-cyclohexadiene (14.24 g) and a suspension of tetrabutylammonium periodate (84.73 g) in methylene chloride (550 ml). The periodate suspension was added over a one hour period causing the temperature of the reaction to rise to a maximum of -5° C. After the addition of the periodate suspension was complete, the resulting reaction mixture was stirred at about -10° C. for three hours. A 10% sodium bisulfite solution (750 ml) was carefully added to the reaction mixture, while cooling in an ice/acetone bath. After about 45 minutes, the addition of the sodium bisulfite solution was complete. The organic phase was removed, washed with water (2×200 ml) and saturated sodium bicarbonate solution (2×500 ml). The organic phase was dried over sodium chloride, filtered, and concentrated in vacuo to give 180 g of the crude product. A solution of the crude product in methylene chloride was added to silica gel (200 g), and the resulting mixture evaporated to dryness. The title compound was isolated by flash silica-gel filtration, eluting with hexane/ethyl acetate (9:1, 2 L) and hexane/ethyl acetate (7:3, 500 ml). The fractions containing the title compound were combined, dried over sodium chloride and magnesium sulfate, filtered, and concentrated in vacuo to give 27.85 g of an oil. The oil was placed in a freezer to induce crystalization.
Quantity
17.81 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.24 g
Type
reactant
Reaction Step Three
Quantity
84.73 g
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
750 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[O:6])[O:4][CH3:5].[CH:7]1[CH2:12][CH2:11][CH:10]=[CH:9][CH:8]=1.I([O-])(=O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.I([O-])(=O)(=O)=O.S(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:5][O:4][C:3]([N:2]1[CH:9]2[CH2:10][CH2:11][CH:12]([CH:7]=[CH:8]2)[O:1]1)=[O:6] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
17.81 g
Type
reactant
Smiles
ONC(OC)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
14.24 g
Type
reactant
Smiles
C1=CC=CCC1
Step Four
Name
Quantity
84.73 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-]
Step Seven
Name
Quantity
750 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Nine
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred at about -10° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
CUSTOM
Type
CUSTOM
Details
to rise to a maximum of -5° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/acetone bath
WAIT
Type
WAIT
Details
After about 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
WASH
Type
WASH
Details
washed with water (2×200 ml) and saturated sodium bicarbonate solution (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 180 g of the crude product
CUSTOM
Type
CUSTOM
Details
the resulting mixture evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)N1OC2C=CC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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